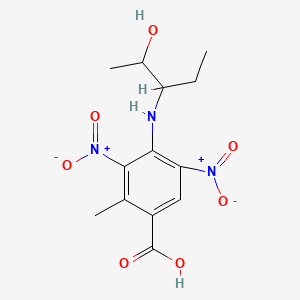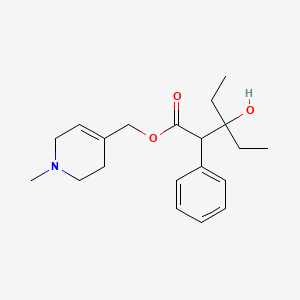
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclooctanone core with two morpholinylmethyl groups attached at the 2 and 8 positions, and it is typically encountered as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride generally involves the following steps:
Formation of the Cyclooctanone Core: The initial step involves the preparation of cyclooctanone, which can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Morpholinylmethyl Groups: The cyclooctanone is then subjected to a nucleophilic substitution reaction with morpholine derivatives. This step typically requires the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the morpholine and facilitate its nucleophilic attack on the cyclooctanone.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base form of the compound into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The morpholinylmethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols
Scientific Research Applications
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride has a range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of morpholine derivatives on biological systems, including enzyme inhibition and receptor binding studies.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholinyl groups can mimic natural substrates or inhibitors, allowing the compound to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,8-Bis(4-piperidinylmethyl)cyclooctanone dihydrochloride: Similar structure but with piperidine rings instead of morpholine.
2,8-Bis(4-pyrrolidinylmethyl)cyclooctanone dihydrochloride: Contains pyrrolidine rings instead of morpholine.
Uniqueness
2,8-Bis(4-morpholinylmethyl)cyclooctanone dihydrochloride is unique due to the presence of morpholine rings, which impart specific chemical and biological properties. The morpholine rings can enhance solubility and bioavailability, making this compound particularly useful in medicinal chemistry and drug design.
Properties
CAS No. |
53774-90-6 |
|---|---|
Molecular Formula |
C18H34Cl2N2O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2,8-bis(morpholin-4-ylmethyl)cyclooctan-1-one;dihydrochloride |
InChI |
InChI=1S/C18H32N2O3.2ClH/c21-18-16(14-19-6-10-22-11-7-19)4-2-1-3-5-17(18)15-20-8-12-23-13-9-20;;/h16-17H,1-15H2;2*1H |
InChI Key |
PUKWYSIHBDOAML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(CC1)CN2CCOCC2)CN3CCOCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


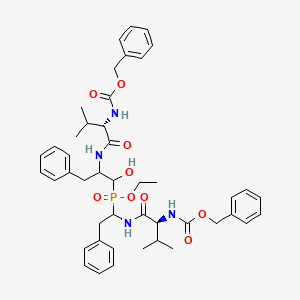
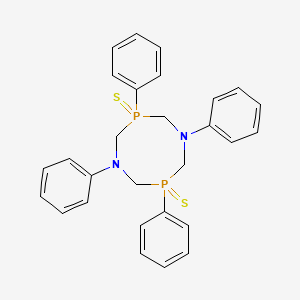
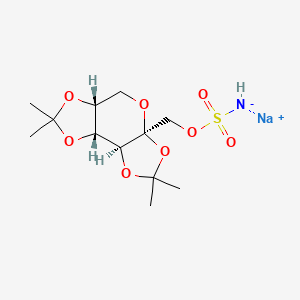
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
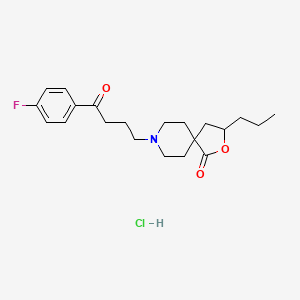

![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)

![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
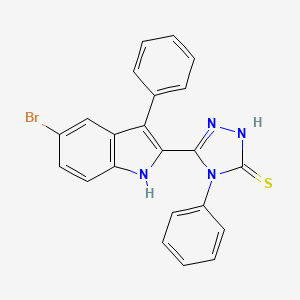
![methyl 8-(bromomethyl)-2-methyl-4-(piperidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12757280.png)
